![molecular formula C13H16O4 B14250370 benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 216099-51-3](/img/structure/B14250370.png)
benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(1R,6R)-7-oxabicyclo[410]heptan-1-ol is a unique compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a well-known aromatic carboxylic acid, while (1R,6R)-7-oxabicyclo[410]heptan-1-ol is a bicyclic alcohol with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable bicyclic alcohol precursor under specific conditions. For instance, the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction can yield bicyclo[3.1.0]hexanes, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to achieve good yields for similar bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The bicyclic structure of the compound allows it to fit into enzyme active sites, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride: This compound shares a similar bicyclic structure but contains an amine group instead of a hydroxyl group.
Bicyclo[2.2.1]heptanes: These compounds have a different bicyclic structure but exhibit similar chemical properties and reactivity.
Uniqueness
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of an aromatic carboxylic acid and a bicyclic alcohol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
216099-51-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5(6)8-6/h1-5H,(H,8,9);5,7H,1-4H2/t;5-,6-/m.1/s1 |
InChI Key |
WWYLXZWYHSGTCE-PZMDUNNRSA-N |
Isomeric SMILES |
C1CC[C@@]2([C@@H](C1)O2)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CCC2(C(C1)O2)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


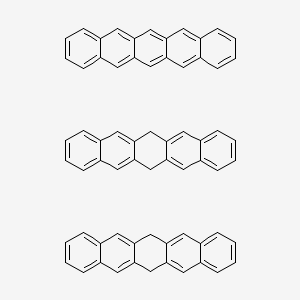
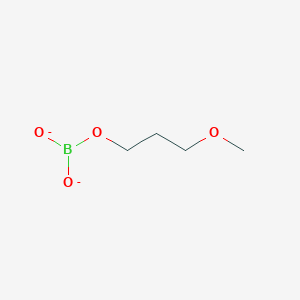
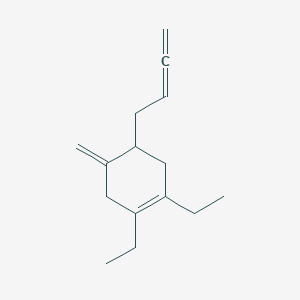
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
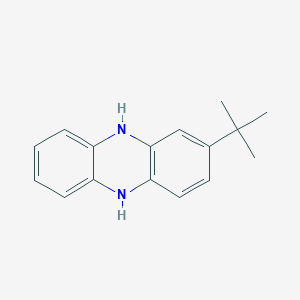
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
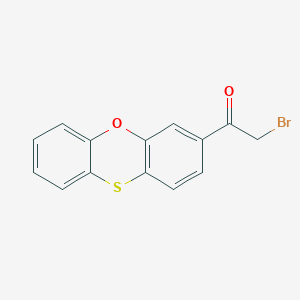
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
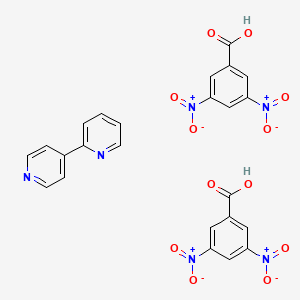
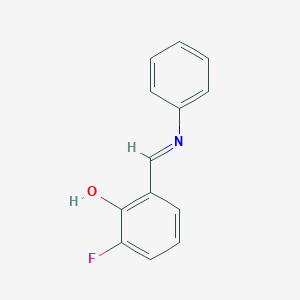
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

